N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Covalent inhibitor design Cysteine targeting Warhead comparison

N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide (CAS 1156159-15-7), synonym N-(4,6-dimethylpyrimidin-2-yl)acrylamide, is a low-molecular-weight (177.21 g/mol; formula C₉H₁₁N₃O) heterocyclic building block consisting of a 4,6-dimethylpyrimidine core N-acylated with an acryloyl group. The compound carries an electrophilic α,β-unsaturated acrylamide moiety suitable for covalent cysteine targeting and is marketed at 95–98% purity by multiple suppliers as a research intermediate, not for human therapeutic use.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1156159-15-7
Cat. No. B1418982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
CAS1156159-15-7
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)C=C)C
InChIInChI=1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13)
InChIKeyJQXNDJCGNFXPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide (CAS 1156159-15-7): Chemical Identity and Procurement Baseline


N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide (CAS 1156159-15-7), synonym N-(4,6-dimethylpyrimidin-2-yl)acrylamide, is a low-molecular-weight (177.21 g/mol; formula C₉H₁₁N₃O) heterocyclic building block consisting of a 4,6-dimethylpyrimidine core N-acylated with an acryloyl group . The compound carries an electrophilic α,β-unsaturated acrylamide moiety suitable for covalent cysteine targeting and is marketed at 95–98% purity by multiple suppliers as a research intermediate, not for human therapeutic use . This evidence guide focuses exclusively on quantifiable differentiation from the closest commercially available structural analogs and in-class alternatives relevant to procurement decisions.

Why N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide Cannot Be Freely Substituted with Other 4,6-Dimethylpyrimidine-2-amino Derivatives


The 4,6-dimethylpyrimidine scaffold is shared by dozens of commercial building blocks, but the N-acyl substituent determines three procurement-critical properties: (i) the presence or absence of a covalent warhead (acrylamide vs. acetamide, sulfonamide, or aniline), (ii) calculated lipophilicity and permeability (cLogP varies by >2 log units among N-substituted analogs), and (iii) the downstream synthetic compatibility of the functional handle (e.g., Michael acceptor reactivity, radical polymerization capacity, or click-chemistry amenability) [1]. Selecting an N-acetamide (CAS 15755-12-1), N-aniline (pyrimethanil), or N-sulfonamide analog in place of the N-acrylamide defeats the purpose of cysteine-targeted covalent inhibitor design, polymerizable monomer applications, or conjugate addition chemistry. The compound's low molecular weight (177.21 Da) combined with the acrylamide warhead further distinguishes it from larger, elaborated pyrimidine–acrylamide conjugates that occupy different chemical space .

Quantitative Comparative Evidence for N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide Selection


Covalent Warhead Capability: Acrylamide vs. Acetamide Analogs

N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide contains an α,β-unsaturated acrylamide moiety capable of irreversible, covalent Michael addition to cysteine thiols (Cys-S⁻), whereas N-(4,6-dimethylpyrimidin-2-yl)acetamide (CAS 15755-12-1) carries a saturated acetyl group lacking electrophilic reactivity toward biological nucleophiles . Acrylamide warheads are the most widely validated covalent pharmacophore in FDA-approved kinase inhibitors (e.g., osimertinib, ibrutinib) and confer target residence times that exceed those of reversible analogs by orders of magnitude . No published cysteine-reactivity data exist for CAS 1156159-15-7 itself; the differentiation rests on the inherently distinct chemical reactivity of the acrylamide vs. acetamide functional group.

Covalent inhibitor design Cysteine targeting Warhead comparison

Molecular Weight and Fragment-Like Properties vs. Elaborated Pyrimidine–Acrylamide Conjugates

With MW = 177.21 Da, N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide satisfies the 'Rule of 3' criteria for fragment-based screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, elaborated pyrimidine–acrylamide conjugates such as (2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acrylamide (CAS 1164491-53-5) have MW = 313.36 Da and occupy a different chemical space (ΔMW ≈ 136 Da) . The smaller scaffold offers higher ligand efficiency potential and greater synthetic tractability for parallel derivatization. The structurally related surrogate 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide SIRT2 inhibitor series, while sharing the pyrimidine core, contains a thioether linker and aryl extension, resulting in MW > 350 Da and fundamentally different binding modes incompatible with fragment-library screening [2].

Fragment-based drug discovery Lead-likeness Physicochemical property comparison

Cysteine-Targeted Covalent Library Membership Versus Non-Covalent Pyrimidine Pharmacology

The acrylamide group qualifies N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide for inclusion in cysteine-targeted covalent fragment libraries, where screening hit rates for covalent fragments against diverse targets (kinases, GTPases, ubiquitin ligases) have been reported to yield 5–15% hit rates at 100–500 µM screening concentration across panels of 50–200 proteins [1]. In contrast, the non-acrylamide pyrimidine pharmacophores such as 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamides operate through reversible, non-covalent inhibition of SIRT2 (IC50 = 42 nM to 2.47 µM) with selectivity achieved through extended aryl-thioether contacts rather than covalent trapping [2]. The two mechanisms are orthogonal and not interchangeable: a reversible SIRT2 inhibitor cannot serve as a covalent library member, and vice versa.

Covalent fragment library Chemical proteomics Targeted covalent inhibitor screening

Supplier Purity Tier Differentiation: 97% vs. 95% Grade Availability

Commercially available N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is offered at two distinct purity grades across vendors: 97% (AChemBlock, catalog S83086; 1 g at $740, 5 g at $2,220) and NLT 98% (MolCore, catalog MC738087) versus 95% (Chemenu CM391519; Leyan 1308805) . The N-(4,6-dimethylpyrimidin-2-yl)acetamide comparator (CAS 15755-12-1) is listed as discontinued from multiple suppliers (CymitQuimica), indicating a narrower sourcing landscape for the non-acrylamide analog . The 2–3% purity differential between 95% and 97–98% grades can be material for library synthesis where by-products from acylation side reactions may interfere with biochemical assay readouts.

Purity specification Supplier comparison Quality assurance

Recommended Application Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide Based on Evidence


Cysteine-Targeted Covalent Fragment Library Construction

The acrylamide warhead and MW = 177 Da satisfy Rule-of-3 criteria for fragment-based covalent screening. Incorporate into a cysteine-targeted fragment library at 100–500 µM screening concentration to identify covalent hits against kinases, GTPases, or deubiquitinases. The low molecular weight enables subsequent structure-guided elaboration with favorable ligand efficiency. [1]

Diversity-Oriented Synthesis via Michael Addition or Thiol–Ene Chemistry

The terminal alkene of the acrylamide group serves as a handle for thiol–ene click conjugation, Michael addition with amine or thiol nucleophiles, or radical-mediated polymerization. This reactivity enables rapid generation of compound libraries not accessible from the acetamide or sulfonamide analogs.

Chemical Biology Probe Development via Covalent Protein Labeling

Derivatize through the acrylamide moiety to generate activity-based protein profiling (ABPP) probes for cysteine-reactive target identification in cellular proteomes. The pyrimidine core provides a UV-detectable chromophore for HPLC purification and LC-MS analysis of adducts. [1]

Polymerizable Monomer for Stimuli-Responsive or Affinity Polymers

The acrylamide functionality supports radical copolymerization with acrylamide, N-isopropylacrylamide (NIPAM), or other vinyl monomers to generate pyrimidine-functionalized hydrogels, affinity resins, or molecularly imprinted polymers. This application is inaccessible to the non-polymerizable acetamide analog.

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